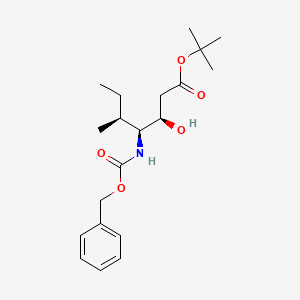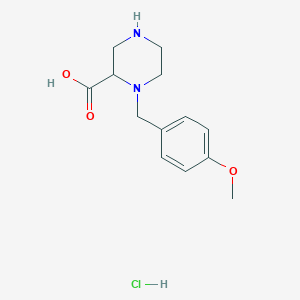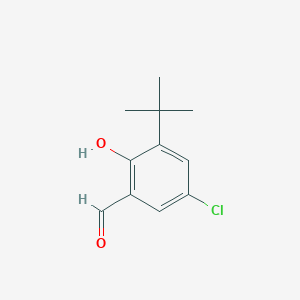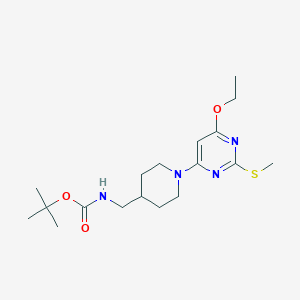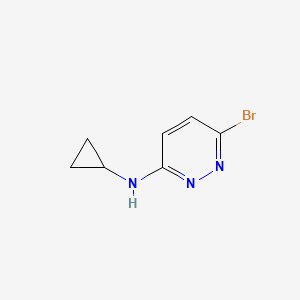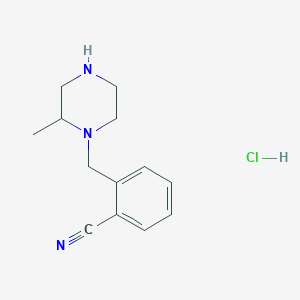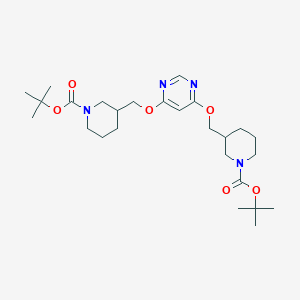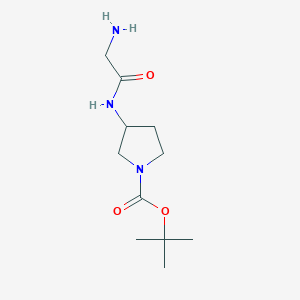
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Amino-acetylamino compounds are a class of organic compounds containing an amino group (-NH2) and an acetylamino group (-NHCOCH3). They are involved in a wide range of chemical reactions due to the presence of these functional groups .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amino-acetylamino compounds can participate in a variety of reactions, including nucleophilic substitution, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. These properties can be determined experimentally or predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Continuous Flow Synthesis : 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be synthesized in a one-step continuous flow method. This technique combines tert-butyl acetoacetates, amines, and 2-bromoketones to produce pyrrole-3-carboxylic acids directly. It's a significant development for synthesizing pyrrole-3-carboxamides, including certain inverse agonists for the CB1 receptor, using a single microreactor process (Herath & Cosford, 2010).
Reactivity with Singlet Oxygen : The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen can yield peroxidic intermediates. These intermediates can couple with various nucleophiles to produce substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman et al., 2004).
Synthesis of Amino Acid Esters : The ester form of 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid can be transformed into various esters, including N-protected amino acids. This process involves activation of carboxylic acids using dialkyl pyrocarbonates and can be used for the synthesis of a wide range of esters (Pozdnev, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQKNGVKRSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




